molecular formula C10H11N5O2 B2700967 Ethyl 3-(5-aminotetrazol-1-yl)benzoate CAS No. 2248346-89-4

Ethyl 3-(5-aminotetrazol-1-yl)benzoate

Cat. No. B2700967
CAS RN: 2248346-89-4
M. Wt: 233.231
InChI Key: JBYNJKQAMFAXNK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-(5-aminotetrazol-1-yl)benzoate is a chemical compound . It is an ester formed by the condensation of benzoic acid and ethanol .


Synthesis Analysis

The synthesis of similar benzoate compounds involves the use of lead compounds to design the target molecule. The target molecule is then modified by bioisostere formation and modification with alkyl groups . A general method for synthesis involves alkylation, esterification, and alkylation .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar benzoate compounds include alkylation and esterification . Esterification occurs when an alcohol and a carboxylic acid are reacted in the presence of an acid catalyst .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar benzoate compounds show that they have high lipid solubility (log P ranged from 1.57 to 3.73) and are easily absorbed . Ethyl benzoate, a related compound, is a colorless liquid that is almost insoluble in water, but miscible with most organic solvents .

Mechanism of Action

While the exact mechanism of action for Ethyl 3-(5-aminotetrazol-1-yl)benzoate is not known, similar compounds like benzyl benzoate act on the nervous system and inhibit it, thus producing anesthesia . They act on nerve endings and nerve trunks and can reversibly block the conduction of nerve impulses .

Future Directions

While specific future directions for Ethyl 3-(5-aminotetrazol-1-yl)benzoate are not available, similar compounds like benzyl benzoate are used in the treatment of scabies and lice infestations . This suggests potential uses for Ethyl 3-(5-aminotetrazol-1-yl)benzoate in medical applications.

properties

IUPAC Name

ethyl 3-(5-aminotetrazol-1-yl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N5O2/c1-2-17-9(16)7-4-3-5-8(6-7)15-10(11)12-13-14-15/h3-6H,2H2,1H3,(H2,11,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBYNJKQAMFAXNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=CC=C1)N2C(=NN=N2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-(5-aminotetrazol-1-yl)benzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.